Oleoyl chloride

Übersicht

Beschreibung

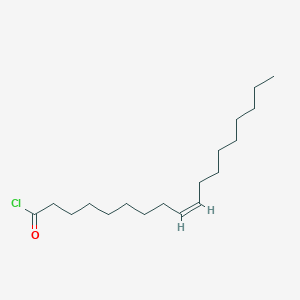

Oleoyl chloride (C₁₈H₃₃ClO, CAS 112-77-6) is an unsaturated fatty acid chloride derived from oleic acid (C18:1), featuring a cis double bond at the 9th carbon. It is a pale yellow to colorless oily liquid with a molecular weight of 300.91 g/mol, density of 0.91 g/mL, and boiling point of 193°C at 4 mmHg. It is widely used as an intermediate in organic synthesis, particularly for:

Vorbereitungsmethoden

Phosphorus Trichloride Method

Reaction Mechanism and Procedure

The reaction between oleic acid and phosphorus trichloride follows a nucleophilic acyl substitution mechanism. Oleic acid reacts with PCl₃ at 25–33°C under continuous stirring, forming oleoyl chloride and phosphorous acid (H₃PO₃) as a byproduct . The exothermic nature of the reaction necessitates precise temperature control to prevent side reactions. After a 4-hour incubation at 55°C, the lower phosphorous acid layer is separated, yielding this compound with a typical purity of 85–90% .

Key Parameters:

-

Molar ratio : Oleic acid : PCl₃ = 1 : 1.1–1.3 (excess PCl₃ ensures complete conversion) .

-

Reaction time : 4–6 hours.

-

Yield : 80–85% (limited by competing esterification and hydrolysis side reactions).

Industrial and Laboratory Considerations

This method is favored in industrial settings due to PCl₃’s low cost and high availability. However, the formation of corrosive H₃PO₃ complicates waste management, and residual phosphorus compounds may require additional purification steps .

Thionyl Chloride Method

Reaction Dynamics

Thionyl chloride (SOCl₂) acts as both a chlorinating agent and a solvent, converting oleic acid into this compound via a two-step mechanism:

-

Formation of a mixed anhydride intermediate.

-

Displacement by chloride ions to release SO₂ and HCl gases .

The reaction is typically conducted under reflux conditions (70–80°C) for 2–3 hours, achieving near-quantitative yields (95–98%) .

Key Parameters:

-

Molar ratio : Oleic acid : SOCl₂ = 1 : 1.5–2.0.

-

Catalyst : None required (autocatalytic due to HCl generation).

-

Byproducts : Gaseous SO₂ and HCl, which are neutralized using scrubbers .

Advantages and Limitations

Thionyl chloride’s high reactivity and gaseous byproducts simplify purification, making this method ideal for laboratory-scale synthesis. However, SOCl₂’s toxicity (LC50 = 500 ppm) and regulatory restrictions under the Chemical Weapons Convention limit its industrial adoption .

Triphosgene Method

Catalyzed Synthesis

Triphosgene (BTC, C₃Cl₆O₃), a safer alternative to phosgene, reacts with oleic acid in the presence of N,N-dimethylformamide (DMF) as a catalyst. The reaction proceeds via the in situ generation of phosgene, which chlorinates the carboxylic acid group .

Procedure:

-

Oleic acid and BTC are mixed at 60°C.

-

DMF is added dropwise to initiate the reaction.

-

After 1 hour, the mixture is cooled, and the upper this compound layer is separated .

Key Parameters:

-

Molar ratio : Oleic acid : BTC = 1 : 0.33 (BTC is tri-equivalent).

-

Catalyst : 5–10 mol% DMF.

Analytical Validation

Infrared (IR) spectroscopy confirms successful synthesis:

Oxalyl Chloride Method

Mild Reaction Conditions

Oxalyl chloride ((COCl)₂) offers a low-temperature alternative, reacting with oleic acid at 25°C in dichloromethane (CH₂Cl₂). The reaction is complete within 3 hours, yielding this compound with minimal purification required .

Key Parameters:

-

Molar ratio : Oleic acid : (COCl)₂ = 1 : 1.2.

-

Solvent : CH₂Cl₂ (prevents side reactions).

Applications in Derivative Synthesis

This method is preferred for synthesizing N-acyl amides (e.g., oleoylglycine), where the crude acyl chloride is directly used in subsequent reactions .

Comparative Analysis of Methods

| Parameter | PCl₃ Method | SOCl₂ Method | Triphosgene Method | Oxalyl Chloride Method |

|---|---|---|---|---|

| Reagent Cost | Low | Moderate | High | Moderate |

| Reaction Time | 4–6 hours | 2–3 hours | 1–2 hours | 3 hours |

| Yield | 80–85% | 95–98% | 90–95% | 85–90% |

| Purity | 85–90% | >99% | 95% | 90% |

| Toxicity | Moderate (H₃PO₃) | High (SOCl₂) | Low (BTC) | Moderate ((COCl)₂) |

| Scalability | Industrial | Laboratory | Both | Laboratory |

Industrial vs. Laboratory Optimization

Continuous vs. Batch Processing

-

Continuous systems (e.g., stirred tank reactors) enhance efficiency for thionyl chloride and triphosgene methods, reducing reaction times by 30–50% .

-

Batch systems remain prevalent for PCl₃ and oxalyl chloride due to simpler infrastructure .

Purification Techniques

Analyse Chemischer Reaktionen

Oleoylchlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Es reagiert mit Alkoholen, Phenolen und Aminen unter Bildung von Estern, Amiden und anderen Derivaten.

Hydrolyse: In Gegenwart von Wasser hydrolysiert Oleoylchlorid zu Ölsäure und Salzsäure.

Additionsreaktionen: Es kann an Additionsreaktionen mit Nukleophilen teilnehmen, was zur Bildung verschiedener Produkte führt.

Häufige Reagenzien und Bedingungen:

Alkohole und Phenole: Diese Reagenzien werden häufig in Substitutionsreaktionen mit Oleoylchlorid verwendet, um Ester zu bilden.

Amine: Dienen zur Bildung von Amiden durch Substitutionsreaktionen.

Wasser: Die Hydrolyse von Oleoylchlorid erfolgt in Gegenwart von Wasser leicht.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Oleoyl Chloride as an Intermediate:

this compound serves as a key intermediate in the synthesis of various organic compounds, including surfactants and emulsifiers. It is utilized in acylation reactions to introduce oleoyl groups into other molecules, enhancing their properties for specific applications .

Table 1: Common Reactions Involving this compound

| Reaction Type | Product | Application |

|---|---|---|

| Acylation | Glyceryl diacetate-2-oleate | Surfactants and emulsifiers |

| Esterification | 4,4-Dimethylsterols | Detection of vegetable oil adulteration |

| Functionalization | Magnetic nanoparticles | Biomedical and environmental applications |

Biomedical Applications

Antimicrobial Properties:

Recent studies have demonstrated that compounds derived from this compound exhibit antimicrobial activity. For instance, oleoylamines synthesized from this compound were tested for their ability to neutralize endotoxins and exhibit antibacterial properties against both Gram-negative and Gram-positive bacteria . This makes them potential candidates for treating infections and sepsis.

Case Study: Oleoylamines

- Synthesis: A series of oleoylamines were synthesized by reacting this compound with various polyamino head groups.

- Findings: These compounds showed significant antibacterial activity and were effective in neutralizing endotoxins, suggesting their potential use in clinical settings to combat infections .

Environmental Applications

Water Purification:

this compound has been explored for modifying chitosan to enhance its properties for water treatment applications. The modified chitosan demonstrated improved performance in removing contaminants from water . This modification can increase the efficiency of water purification systems.

Table 2: Applications of this compound in Water Purification

| Modification | Material | Effectiveness |

|---|---|---|

| Chitosan Modification | Chitosan | Enhanced contaminant removal |

| Functionalized Nanoparticles | Magnetic nanoparticles | Improved adsorption capabilities |

Material Science

Nanoparticle Functionalization:

this compound is used to functionalize magnetic nanoparticles, enhancing their stability and performance in various applications such as drug delivery and magnetic resonance imaging (MRI). The functionalization process involves covalently bonding oleoyl groups to the surface of nanoparticles, which improves their interaction with biological systems .

Case Study: Magnetic Nanoparticles

- Synthesis: Iron oxide nanoparticles were functionalized using this compound through an ultrasound-supported addition process.

- Applications: These functionalized nanoparticles have shown promise in targeted drug delivery systems and as contrast agents in MRI due to their enhanced biocompatibility and targeting capabilities .

Wirkmechanismus

The mechanism of action of oleoyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved include:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Fatty Acid Chlorides

Structural and Physicochemical Properties

Fatty acid chlorides differ in chain length (C8–C18) and saturation, influencing reactivity and applications. Key compounds include:

Notes:

- Unsaturation in this compound increases fluidity and reactivity compared to saturated analogs.

- Longer chains (C16–C18) enhance hydrophobicity but reduce solubility in polar solvents.

Reactivity and Application Efficiency

Acylation Reactions

- This compound exhibits moderate reactivity due to steric hindrance from its unsaturated chain. Optimal acylation of peptides requires a 4.5:1 (wt%) solution/oleoyl chloride ratio to minimize residual amino groups (<6.1%). Excess this compound reduces byproducts like sodium oleate, critical for surfactant performance.

- Palmitoyl/Stearoyl chlorides show higher grafting yields on PVOH and tannins (7.85–8.36 g vs. 7.60 g for lauroyl chloride), attributed to their balance of chain length and hydrophobicity.

- Lauroyl chloride (C12) reacts faster but provides lower hydrophobicity in polymer films.

Surface Modification

- This compound-grafted tannins exhibit superior water repellency (8.36 g yield) compared to palmitoyl (7.85 g) or lauroyl (7.60 g) derivatives due to its unsaturated tail.

- Stearoyl chloride (C18) forms denser hydrophobic layers on blood vessel-adhesive polymers, outperforming shorter chains (C6–C10).

Drug Delivery Systems

- This compound-modified alginate nanoparticles (300–500 nm) achieve 70% encapsulation efficiency for vitamin D, outperforming saturated analogs in gastrointestinal stability.

Biologische Aktivität

Oleoyl chloride, a fatty acid derivative, is synthesized from oleic acid and is known for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential applications in biomedical fields.

This compound is synthesized through various methods, with one notable approach involving the reaction of oleic acid with triphosgene in the presence of a catalyst like N,N-dimethylformamide. This method yields high purity and efficiency, making it suitable for further biological applications .

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria. Research has shown that oleoylamines, which are derivatives of this compound, possess antibacterial properties that can disrupt bacterial membranes and neutralize endotoxins. These compounds have been effective in inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus at micromolar concentrations .

2. Cytotoxicity

The cytotoxic effects of this compound derivatives have been evaluated in various cancer cell lines. For instance, studies on oleoylamides demonstrated their ability to selectively target cancer cells while sparing normal cells. The cytotoxicity was measured using the MTT assay, revealing a promising tumor-selectivity index (TS) that indicates potential for therapeutic applications in oncology .

| Cell Line | CC50 (µM) | TS Index |

|---|---|---|

| Ca9-22 (OSCC) | 15 | 3.0 |

| HSC-2 (OSCC) | 20 | 2.5 |

| Normal Gingival Fibroblast | 50 | - |

3. Anti-inflammatory Activity

This compound has also been implicated in anti-inflammatory activities. Its derivatives have shown the ability to inhibit phospholipase A2, an enzyme involved in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators, making oleoyl derivatives potential candidates for treating inflammatory diseases .

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

- Study on Oleoylamides : A study synthesized 18 oleoylamides to assess their cytotoxicity and anti-HIV activity. Results indicated that certain oleoylamides exhibited significant cytotoxic effects on oral squamous cell carcinoma lines while maintaining lower toxicity towards normal cells .

- Endotoxin Neutralization : Research demonstrated that oleoylamines derived from this compound could neutralize endotoxins effectively, which is crucial in preventing sepsis during bacterial infections .

Q & A

Q. Basic: What are the standard protocols for synthesizing oleoyl chloride derivatives, and how can purity be ensured?

This compound is typically synthesized via reaction of oleic acid with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). A pyridine catalyst is often used to neutralize HCl byproducts and drive the reaction to completion . For purity:

- Purification: Distill under reduced pressure (e.g., 193°C at 4 mmHg) to remove excess reagents .

- Characterization: Confirm purity via 1H NMR (e.g., δ 5.3 ppm for olefinic protons) and IR spectroscopy (C=O stretch at ~1800 cm⁻¹) .

- Moisture control: Conduct reactions under inert atmosphere to prevent hydrolysis to oleic acid .

Q. Advanced: How can contradictory spectral data (e.g., NMR vs. IR) in this compound derivative characterization be resolved?

Discrepancies between NMR and IR results often arise from:

- Sample impurities: Re-run NMR with deuterated solvents (e.g., CDCl₃) to detect residual protons from solvents or byproducts. Use column chromatography for further purification .

- Conformational isomers: For this compound’s unsaturated chain, NOESY NMR can identify spatial arrangements affecting peak splitting .

- Quantitative IR calibration: Validate IR absorbance using a calibration curve with known concentrations of this compound to rule out saturation artifacts .

Q. Basic: What safety protocols are critical when handling this compound in academic labs?

- Engineering controls: Use fume hoods with ≥100 ft/min face velocity to limit vapor exposure. Monitor airborne concentrations with real-time sensors .

- PPE: Wear Silver Shield® gloves and Tychem® suits to prevent permeation. Safety goggles (NIOSH/EN 166 standards) are mandatory .

- Emergency measures: Immediate decontamination with water showers/eye wash stations for spills or exposure. Neutralize residues with sodium bicarbonate .

Q. Advanced: What experimental design considerations minimize side reactions during this compound-mediated acylations?

- Solvent selection: Use anhydrous dichloromethane or THF to suppress hydrolysis. Pre-dry solvents over molecular sieves .

- Stoichiometry optimization: For amine acylations, a 1.2:1 molar ratio of this compound to amine reduces di-acylation byproducts .

- Temperature control: Maintain reactions at 0–5°C to slow competing reactions (e.g., Schotten-Baumann conditions) .

- In-line monitoring: Employ FTIR probes to track reaction progress and terminate at peak product yield .

Q. Basic: How is this compound quantified in reaction mixtures, and what validation methods are recommended?

- Titrimetric analysis: Use potentiometric titration with NaOH to quantify unreacted HCl, correlating to this compound consumption .

- Chromatographic methods: HPLC with a C18 column and UV detection (210 nm) provides precise quantification. Validate with spiked samples (recovery: 95–105%) .

- Calibration standards: Prepare this compound standards in hexane to avoid solvent interference .

Q. Advanced: How can this compound’s reactivity be modulated for selective functionalization in complex substrates?

- Activation additives: Use DMAP (4-dimethylaminopyridine) to enhance acylation rates in sterically hindered amines .

- Protecting groups: Temporarily protect hydroxyl or amino groups with tert-butyldimethylsilyl (TBS) or Boc before acylation .

- Microwave-assisted synthesis: Reduce reaction times from hours to minutes, minimizing side reactions via controlled dielectric heating (e.g., 50°C, 100 W) .

Q. Basic: What are the key stability challenges for this compound, and how are they managed in storage?

- Hydrolysis susceptibility: Store under nitrogen in amber glass bottles with PTFE-lined caps to exclude moisture .

- Temperature sensitivity: Keep at –20°C to prolong shelf life (>6 months). Warm to room temperature under vacuum before use to prevent condensation .

- Decomposition markers: Monitor for yellow discoloration or gas evolution (HCl), indicating degradation .

Q. Advanced: What strategies address low yields in large-scale this compound reactions compared to small-scale trials?

- Mixing efficiency: Use high-shear mixers or microreactors to improve reagent contact in viscous systems .

- Heat dissipation: Optimize cooling jacket flow rates to prevent local overheating, which accelerates decomposition .

- Scale-up validation: Perform DoE (Design of Experiments) to identify critical parameters (e.g., stirring speed, reagent addition rate) affecting yield .

Q. Basic: What spectroscopic techniques are most reliable for confirming this compound’s structural integrity?

- 1H NMR: Key peaks include δ 2.9 ppm (–COCl) and δ 5.3 ppm (cis-olefinic protons) .

- FTIR: Confirm C=O (1800 cm⁻¹) and C–Cl (600–800 cm⁻¹) stretches. Compare to NIST reference spectra .

- Mass spectrometry: ESI-MS in negative mode shows [M–Cl]⁻ ion at m/z 265.2 .

Q. Advanced: How can this compound be integrated into novel sensor technologies (e.g., electronic tongues)?

- Lipid/polymer membranes: Blend this compound with PVC and plasticizers (e.g., bis(2-ethylhexyl) sebacate) to create ion-selective electrodes. Use potentiometric measurements to detect analytes in dairy or environmental samples .

- Data processing: Apply PCA (Principal Component Analysis) to sensor array outputs for pattern recognition. Calibrate with known concentrations of target ions .

Eigenschaften

IUPAC Name |

(Z)-octadec-9-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQBTMWHIOYKKC-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893143 | |

| Record name | (9Z)-9-Octadecenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 9-Octadecenoyl chloride, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

112-77-6 | |

| Record name | Oleoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oleoyl chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14666 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oleoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Octadecenoyl chloride, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (9Z)-9-Octadecenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oleoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLEOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U83VP176UX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.